molecular formula C9H14N2O2 B13078782 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13078782
M. Wt: 182.22 g/mol
InChI Key: QGUGBLGYFCWTBB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amino-alcohols. For instance, the cyclization of 5-amino-1-pentanol has been reported using catalysts such as RuH₂(PPh₃)₄ . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired heterocyclic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalyst and reaction conditions would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and heterocyclic structure

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(3-hydroxypropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7-8(10)3-4-9(13)11(7)5-2-6-12/h3-4,12H,2,5-6,10H2,1H3

InChI Key

QGUGBLGYFCWTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCCO)N

Origin of Product

United States

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